(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one
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Overview
Description
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one is a natural product found in Artemisia inculta, Achillea biebersteinii, and other organisms with data available.
Scientific Research Applications
Structural Analysis and Synthesis
- The title compound, also known as (E)-13-(2-Bromophenyl)micheliolide, was synthesized under Heck reaction conditions, exhibiting intramolecular hydrogen bonding and distinct geometric configurations (Penthala et al., 2014).
Chemical Transformations and Derivatives
- This compound was involved in the synthesis of various chemical structures, including C-nucleosides and benzofuran derivatives. For instance, its role in the synthesis of pyrano-[2,3-b]-1,4-dioxine glycosides was highlighted (Morishita et al., 1992).
- Another study explored the synthesis of racemic 2-Hydroxy-4- and 2-Hydroxy-5-(hydroxymethyl)cyclohexane Pyrimidine C -Nucleoside Analogues, demonstrating its versatility in creating nucleoside analogues (Šála et al., 2004).
Application in Organic Chemistry
- The compound played a critical role in the synthesis of novel lignan, benzofuran, and sesquiterpene derivatives, showcasing its utility in creating diverse organic compounds (Dobner et al., 2003).
- Its use in the transformation of santonin into related dilactones was also explored, demonstrating its potential in the synthesis of complex organic molecules (Watanabe & Yoshikoshi, 1987).
Molecular Characteristics and Properties
- Studies like the one conducted by Luo et al. (2005) focused on the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound, indicating its importance in forming structurally complex molecules (Luo et al., 2005).
Pharmacological Potential
- The compound's derivatives, such as hexahydro-4-hydroxy-1-benzofuran-2-ones, showed significant anti-histaminic and anti-allergic activities, suggesting its potential in pharmaceutical applications (Takeuchi et al., 1984).
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10+,11-,12-,13+,15+/m1/s1 |
InChI Key |
JWBPWNWPEVPCMJ-XBDPKTDKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3([C@@H](CCC(=C)[C@@H]3[C@H]2OC1=O)O)C |
Canonical SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Synonyms |
1-Hydroxy-4(15),11(13)-eudesmadien-12,6-olide 11-epi-dihydroreynosin dihydroreynosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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